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Compound of Interest

Compound Name: TAK-960 hydrochloride

Cat. No.: B560032

CAS Number: 1137868-96-2

This technical guide provides an in-depth overview of TAK-960 hydrochloride, a potent and
selective inhibitor of Polo-like kinase 1 (PLK1). This document is intended for researchers,
scientists, and drug development professionals interested in the preclinical evaluation and
mechanism of action of this compound.

Introduction

TAK-960 is an orally bioavailable, investigational small molecule that targets PLK1, a key
serine/threonine protein kinase involved in the regulation of mitosis.[1][2] Overexpression of
PLK1 is observed in a wide range of human cancers and is often associated with poor
prognosis, making it a compelling target for anticancer therapy.[1] TAK-960 has demonstrated
broad-spectrum antitumor activity in preclinical models, including those resistant to
conventional chemotherapies.[1][3]

Mechanism of Action

TAK-960 functions as an ATP-competitive inhibitor of PLK1.[4][5] By binding to the ATP-binding
pocket of the PLK1 kinase domain, TAK-960 prevents the phosphorylation of PLK1 substrates
that are essential for mitotic progression. This inhibition leads to a cascade of cellular events,
primarily characterized by:
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e G2/M Cell Cycle Arrest: Inhibition of PLK1 function prevents cells from entering and
proceeding through mitosis, leading to an accumulation of cells in the G2 and M phases of
the cell cycle.[1][2][6]

o Formation of Aberrant Mitotic Spindles: PLK1 is crucial for centrosome maturation and
bipolar spindle formation. TAK-960 treatment results in disorganized mitotic spindles, leading
to improper chromosome segregation.[7]

 Induction of Apoptosis: Prolonged mitotic arrest and cellular defects triggered by PLK1
inhibition ultimately lead to programmed cell death (apoptosis) in cancer cells.[2]

A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of
histone H3 (pHH3), which is indicative of mitotic arrest.[1][8][9]
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Mechanism of action of TAK-960.

Quantitative Data

In Vitro Kinase Inhibitory Activity

TAK-960 is a highly potent inhibitor of PLK1 and exhibits selectivity over other PLK family
members and a broad panel of other kinases.
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Kinase ICs0 (NM)
PLK1 0.8[9]
PLK2 16.9[9]
PLK3 50.2[9]

ICso0 values were determined by TR-FRET assay.

In Vitro Anti-proliferative Activity

TAK-960 has demonstrated potent anti-proliferative activity across a diverse panel of human
cancer cell lines.

Cell Line Cancer Type ECso (nM)

HCT116 Colorectal Cancer 8.4 - 46.9 (mean range)[1]
PC-3 Prostate Cancer 8.4 - 46.9 (mean range)[1]
BT474 Breast Cancer 8.4 - 46.9 (mean range)[1]
A549 Lung Cancer 8.4 - 46.9 (mean range)[1]
NCI-H1299 Lung Cancer 8.4 - 46.9 (mean range)[1]
NCI-H1975 Lung Cancer 8.4 - 46.9 (mean range)[1]
A2780 Ovarian Cancer 8.4 - 46.9 (mean range)[1]
MV4-11 Leukemia 8.4 - 46.9 (mean range)[1]

ECso values were determined after 72 hours of continuous exposure using the CellTiter-Glo
assay.[10] Notably, TAK-960 shows significantly less potency against non-dividing normal cells
(ECso0 > 1,000 nM).[1] The anti-proliferative activity of TAK-960 does not appear to correlate
with the mutation status of TP53 or KRAS.[1][8]

In Vivo Antitumor Efficacy
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Oral administration of TAK-960 has been shown to significantly inhibit tumor growth in various

xenograft models.

Tumor Growth

Xenograft Model Cancer Type Dosing Regimen .
Inhibition
10 mg/kg, once daily, o
HT-29 Colorectal Cancer Significant
p.o.
10 mg/kg, once daily o
HCT116 Colorectal Cancer Significant
for 14 days, p.o.
10 mg/kg, once daily o
PC-3 Prostate Cancer Significant
for 14 days, p.o.
10 mg/kg, once daily o
BT474 Breast Cancer Significant
for 14 days, p.o.
10 mg/kg, once daily o
A549 Lung Cancer Significant
for 14 days, p.o.
) 10 mg/kg, once daily o
A2780 Ovarian Cancer Significant
for 14 days, p.o.
] 10 mg/kg, once daily o
MV4-11 Leukemia Significant
for 14 days, p.o.
Adriamycin-resistant N o
K562ADR Not specified Significant

Leukemia

Patient-Derived
Xenografts (CRC)

Colorectal Cancer

10 mg/kg, once daily

6 out of 18 models

responded

Experimental Protocols

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes the determination of the anti-proliferative activity of TAK-960 in cancer

cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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